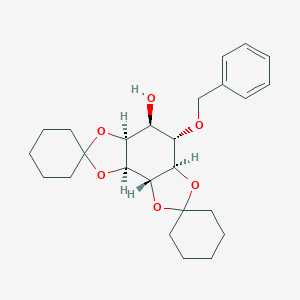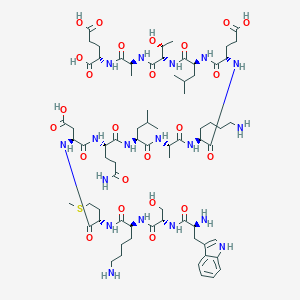
2-Désoxy-alpha-L-érythro-pentopyranose
Vue d'ensemble
Description
2-Deoxy-alpha-L-erythro-pentopyranose is a deoxysugar, which means it is a sugar molecule that lacks one oxygen atom compared to its parent sugar. This compound is a crucial building block in the synthesis of deoxyribonucleic acid (DNA), playing a significant role in the structure and function of genetic material .
Applications De Recherche Scientifique
2-Deoxy-alpha-L-erythro-pentopyranose has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Plays a crucial role in the synthesis of DNA, making it essential for genetic research and biotechnology.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Mécanisme D'action
Mode of Action
It has been observed that in a crystalline state, a radiation-induced chain reaction occurs with the only product being 2,5-dideoxy-d-enrythro-pentonic acid . In this chain propagating step, an H atom is transferred over a distance of ≤ 3.3 Å as taken from interatomic distances in the unperturbed crystal .
Analyse Biochimique
Biochemical Properties
2-Deoxy-alpha-L-erythro-pentopyranose plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases. These interactions are essential for the modification and breakdown of complex carbohydrates. The compound’s ability to form hydrogen bonds with these enzymes facilitates its role in these biochemical processes .
Cellular Effects
2-Deoxy-alpha-L-erythro-pentopyranose has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in carbohydrate metabolism, leading to changes in the levels of specific metabolites. Additionally, it has been observed to impact cell signaling pathways related to energy production and storage .
Molecular Mechanism
The molecular mechanism of 2-Deoxy-alpha-L-erythro-pentopyranose involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it may inhibit glycosidases by binding to their active sites, preventing the breakdown of certain carbohydrates. Conversely, it can activate glycosyltransferases, promoting the synthesis of glycosidic bonds. These interactions result in changes in gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Deoxy-alpha-L-erythro-pentopyranose can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-Deoxy-alpha-L-erythro-pentopyranose vary with different dosages in animal models. At lower doses, the compound may enhance metabolic processes and improve energy production. At higher doses, it can exhibit toxic or adverse effects, such as disrupting normal cellular functions and causing oxidative stress. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial .
Metabolic Pathways
2-Deoxy-alpha-L-erythro-pentopyranose is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, influencing the breakdown and synthesis of carbohydrates. These interactions can affect metabolic flux and the levels of various metabolites, thereby modulating overall metabolic activity .
Transport and Distribution
Within cells and tissues, 2-Deoxy-alpha-L-erythro-pentopyranose is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cell membranes, ensuring its availability for biochemical reactions. The compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters .
Subcellular Localization
The subcellular localization of 2-Deoxy-alpha-L-erythro-pentopyranose is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum or Golgi apparatus, where it participates in glycosylation processes. These localizations are essential for its role in modifying and synthesizing glycosidic bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-alpha-L-erythro-pentopyranose typically involves the reduction of a corresponding sugar derivative. One common method is the reduction of L-erythrose using a suitable reducing agent such as sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: Industrial production of 2-Deoxy-alpha-L-erythro-pentopyranose may involve enzymatic processes or chemical synthesis. Enzymatic methods often use specific enzymes to catalyze the reduction of L-erythrose, while chemical synthesis relies on reducing agents and controlled reaction environments .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Deoxy-alpha-L-erythro-pentopyranose can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form simpler sugar derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2)
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of simpler sugar derivatives
Substitution: Formation of halogenated sugar derivatives
Comparaison Avec Des Composés Similaires
2-Deoxy-D-ribose: Another deoxysugar that is a component of DNA.
L-erythrose: The parent sugar from which 2-Deoxy-alpha-L-erythro-pentopyranose is derived.
D-ribose: A sugar molecule that forms part of ribonucleic acid (RNA).
Uniqueness: 2-Deoxy-alpha-L-erythro-pentopyranose is unique due to its specific stereochemistry and its role in the synthesis of DNA. Unlike 2-Deoxy-D-ribose, which is found in most organisms, 2-Deoxy-alpha-L-erythro-pentopyranose has a distinct configuration that makes it valuable in certain biochemical pathways and research applications .
Propriétés
IUPAC Name |
(2R,4R,5S)-oxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAVWAHRUNNPG-MROZADKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO[C@H]1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426151 | |
| Record name | 2-Deoxy-a-L-erythro pentopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113890-34-9 | |
| Record name | 2-Deoxy-a-L-erythro pentopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)











